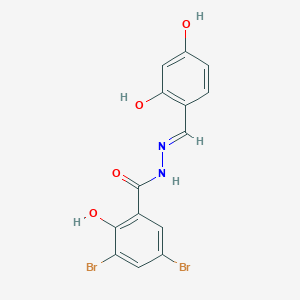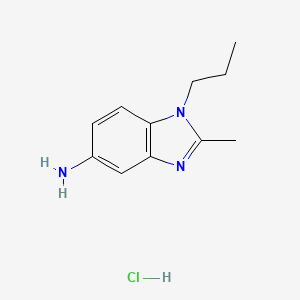![molecular formula C19H14Cl2N2O4 B5969914 N-(4-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B5969914.png)
N-(4-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)-2-furamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is also known by its trade name, Diclofenac, which is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.
作用機序
The mechanism of action of N-(4-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)-2-furamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and fever associated with inflammation. By inhibiting COX enzymes, N-(4-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)-2-furamide reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
N-(4-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)-2-furamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, leukotrienes, and thromboxanes, which are all involved in the inflammatory response. It also inhibits the migration of neutrophils and monocytes to the site of inflammation, thereby reducing the inflammatory response. Additionally, it has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
N-(4-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)-2-furamide has several advantages for lab experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. It is also highly selective for COX-2 enzymes, which are primarily responsible for the production of prostaglandins involved in inflammation. However, it has some limitations, including the fact that it can interfere with other signaling pathways and may have off-target effects.
将来の方向性
There are several future directions for the study of N-(4-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)-2-furamide. One area of research is the development of new derivatives with improved selectivity and efficacy. Another area of research is the study of its potential applications in the treatment of cancer, as it has been found to have anticancer properties. Additionally, there is ongoing research into the role of N-(4-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)-2-furamide in the regulation of immune responses and its potential use in the treatment of autoimmune diseases.
合成法
The synthesis of N-(4-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)-2-furamide involves the reaction of 2,4-dichlorophenol with acetic anhydride to produce 2-(2,4-dichlorophenoxy)acetic acid, which is then reacted with 4-aminophenol to obtain N-(4-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)-2-furamide. This method was first described by Stork and Anderson in 1973.
科学的研究の応用
N-(4-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)-2-furamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, analgesic, and antipyretic properties, which make it a useful tool for studying the mechanisms of pain and inflammation. It has also been used in the treatment of rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis.
特性
IUPAC Name |
N-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O4/c20-12-3-8-16(15(21)10-12)27-11-18(24)22-13-4-6-14(7-5-13)23-19(25)17-2-1-9-26-17/h1-10H,11H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTFPISYEUBMOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(3,5-dimethoxybenzyl)-4-isobutyl-2-piperazinyl]ethanol](/img/structure/B5969842.png)
![N-(4-{5-[(2,2-dimethylpropanoyl)amino]-1H-benzimidazol-2-yl}phenyl)-2,2-dimethylpropanamide](/img/structure/B5969853.png)
![5,5-dimethyl-2-{[(3-pyridinylmethyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B5969857.png)


![3-[(2-ethyl-1-piperidinyl)carbonyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5969873.png)
![4-(3,4-dimethylphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5969874.png)
![(3aS*,5S*,9aS*)-5-[(E)-2-(2-furyl)vinyl]-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5969887.png)
![N-2-naphthyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5969892.png)
![3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-N-(2-fluorobenzyl)-1-piperidinecarboxamide](/img/structure/B5969893.png)
![4-{4-[(3,4-dihydro-2H-chromen-3-ylamino)methyl]phenyl}-3-butyn-1-ol](/img/structure/B5969900.png)
![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B5969905.png)

![methyl [2-[(4-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B5969907.png)